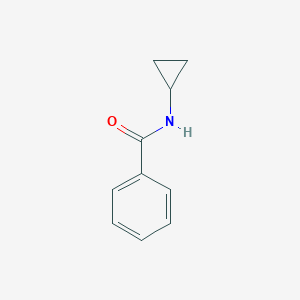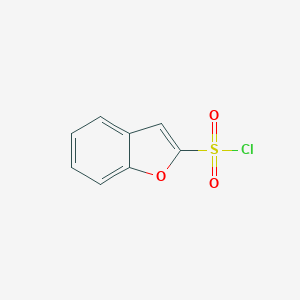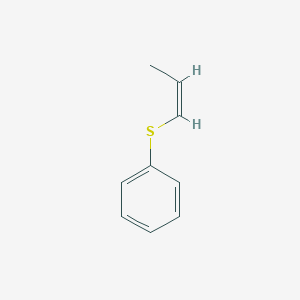
(z)-1-(Phenylthio)propene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1-(Phenylthio)propene, commonly known as PTPP, is a chemical compound that has been the subject of extensive research in recent years. PTPP is a thioether derivative of trans-β-methylstyrene and is known for its potential applications in the field of organic chemistry.
Mecanismo De Acción
The mechanism of action of PTPP is not well understood. However, it is believed that PTPP acts as a chain transfer agent during polymerization reactions, leading to the formation of polymers with controlled molecular weight and narrow polydispersity.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of PTPP. However, studies have shown that PTPP is non-toxic and has low acute toxicity. PTPP is also biodegradable and does not accumulate in the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PTPP has several advantages for use in lab experiments, including its high purity, ease of synthesis, and versatility as a monomer. However, PTPP is also highly reactive and can be difficult to handle. Additionally, PTPP is sensitive to air and moisture, which can affect its reactivity and purity.
Direcciones Futuras
There are several future directions for research on PTPP. One area of interest is the development of new polymerization methods using PTPP as a monomer. Another area of interest is the synthesis of new copolymers and block copolymers using PTPP. Additionally, research on the biochemical and physiological effects of PTPP could provide valuable insights into its potential applications in biomedical and environmental fields.
Conclusion:
In conclusion, PTPP is a versatile and promising monomer that has potential applications in the field of organic chemistry. Its ease of synthesis, high purity, and versatility make it an attractive candidate for use in lab experiments. Future research on PTPP could lead to the development of new polymerization methods and the synthesis of new copolymers and block copolymers.
Métodos De Síntesis
PTPP can be synthesized using a variety of methods, including the reaction of trans-β-methylstyrene with thiophenol in the presence of a base. This method yields PTPP in high purity and is widely used in the laboratory. Other methods, such as the reaction of trans-β-methylstyrene with sodium hydrosulfide, have also been reported.
Aplicaciones Científicas De Investigación
PTPP has been extensively studied for its potential applications in organic chemistry, particularly in the field of polymer chemistry. PTPP is a versatile monomer that can be polymerized using a variety of methods, including radical polymerization, anionic polymerization, and cationic polymerization. PTPP has been used to synthesize a variety of polymers, including copolymers with other monomers, block copolymers, and graft copolymers.
Propiedades
Número CAS |
16336-50-8 |
|---|---|
Nombre del producto |
(z)-1-(Phenylthio)propene |
Fórmula molecular |
C9H10S |
Peso molecular |
150.24 g/mol |
Nombre IUPAC |
[(Z)-prop-1-enyl]sulfanylbenzene |
InChI |
InChI=1S/C9H10S/c1-2-8-10-9-6-4-3-5-7-9/h2-8H,1H3/b8-2- |
Clave InChI |
QAKDINZUNLASCF-WAPJZHGLSA-N |
SMILES isomérico |
C/C=C\SC1=CC=CC=C1 |
SMILES |
CC=CSC1=CC=CC=C1 |
SMILES canónico |
CC=CSC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



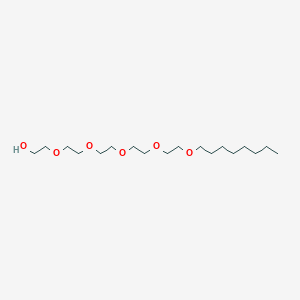
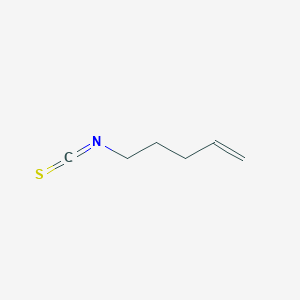
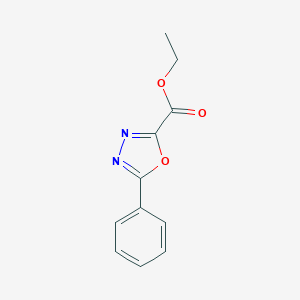
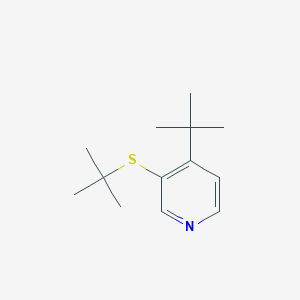
![3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI)](/img/structure/B101473.png)
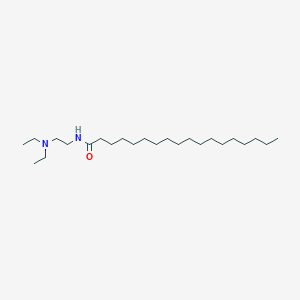



![1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo]-](/img/structure/B101483.png)
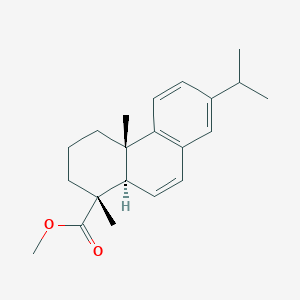
![[4-(2-Furyl)phenyl]methanol](/img/structure/B101486.png)
